molecular formula C6H6N2OS B12886786 2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde

2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde

Cat. No.: B12886786
M. Wt: 154.19 g/mol
InChI Key: URLSDGMHUWQLDE-UHFFFAOYSA-N
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Description

2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde (CAS: 157459-71-7) is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a dihydrothiazole ring, with an aldehyde substituent at position 6 (Fig. 1). Its molecular formula is C₆H₆N₂OS, and it has a molecular weight of 154.19 g/mol . The compound’s structure combines the electron-rich pyrazole moiety with the sulfur-containing thiazole system, rendering it reactive and versatile in organic synthesis. The aldehyde group at position 6 provides a functional handle for further derivatization, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C6H6N2OS

Molecular Weight

154.19 g/mol

IUPAC Name

2,3-dihydropyrazolo[5,1-b][1,3]thiazole-6-carbaldehyde

InChI

InChI=1S/C6H6N2OS/c9-4-5-3-6-8(7-5)1-2-10-6/h3-4H,1-2H2

InChI Key

URLSDGMHUWQLDE-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=CC(=NN21)C=O

Origin of Product

United States

Preparation Methods

Tandem Condensation-Sulfur Extrusion Reaction

One of the earliest and most convenient methods to synthesize 2,3-dihydropyrazolo[5,1-b]thiazoles, including the 6-carbaldehyde derivative, involves a tandem condensation-sulfur extrusion reaction. This method uses 3-aminorhodanines as starting materials, which are heated with ethyl 2-bromo-3,3-diethoxypropionate . The reaction proceeds via a tandem process where condensation and sulfur extrusion occur in one pot, leading to the formation of the heterocyclic system efficiently.

  • Reaction conditions: Heating under reflux.
  • Advantages: One-step synthesis, good yields, and straightforward purification.
  • Reference: This method was reported in the Journal of Heterocyclic Chemistry, highlighting the synthesis of 2,3-dihydropyrazolo[5,1-b]thiazoles as the first representatives of this heterocyclic system.

One-Pot Multicomponent Reaction

A more recent and versatile approach involves a one-pot multicomponent reaction combining thiocarbohydrazide , various aldehydes, and α-bromo-1,3-diketones . This method is particularly useful for synthesizing 2,3-dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde due to its operational simplicity and high efficiency.

  • Key reagents: Thiocarbohydrazide, aldehydes, α-bromo-1,3-diketones.
  • Reaction conditions: Mild, often room temperature or slightly elevated temperatures.
  • Yields: Generally high, with good purity of the product.
  • Advantages: Avoids multiple purification steps, suitable for structural diversity.
  • Reference: Detailed in a recent chemical supplier’s technical data, emphasizing the compound’s molecular formula (C6H6N2OS) and molecular weight (154.19 g/mol).

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Advantages Reference
Tandem condensation-sulfur extrusion 3-Aminorhodanines + ethyl 2-bromo-3,3-diethoxypropionate Heating under reflux Moderate to High One-step, straightforward
One-pot multicomponent reaction Thiocarbohydrazide + aldehydes + α-bromo-1,3-diketones Mild, room temp or slight heat High Simple, efficient, high yield
Knöevenagel condensation + cyclization Thiazolidinone + pyrazole-carbaldehydes Reflux in acetic acid or PEG-400 Up to 89 Green method, mild, good yield

Detailed Research Findings

  • The tandem condensation-sulfur extrusion method is notable for its ability to form the fused heterocyclic ring system in a single step, which is critical for the structural integrity of 2,3-dihydropyrazolo[5,1-b]thiazole derivatives.

  • The one-pot multicomponent reaction offers a flexible platform for synthesizing various derivatives by changing the aldehyde component, which can influence the biological activity of the final compound. This method is also scalable and suitable for medicinal chemistry applications.

  • The Knöevenagel condensation approach, while more commonly applied to related thiazole-pyrazole systems, provides a green and catalyst-free alternative, with the possibility of fine-tuning reaction parameters to optimize yield and purity.

Chemical Reactions Analysis

Nucleophilic Addition Reactions at the Aldehyde Group

The aldehyde moiety undergoes classical nucleophilic additions with amines and active methylene compounds:

  • Reaction with thiocarbohydrazide : Forms hydrazone derivatives via condensation, as demonstrated by the synthesis of 6-amino-1,2-dihydro-1-(5-methylthiazol-2-yl)pyrazolo[5,1-c] triazole-3-thione (compound 13 ) under refluxing ethanol. IR spectra confirmed NH₂ (3457, 3272 cm⁻¹) and NH (3205 cm⁻¹) stretches, while ¹H NMR showed D₂O-exchangeable NH₂ (δ 3.98) and NH (δ 8.67) signals .

  • Knoevenagel condensation : Reacts with ethyl cyanoacetate in the presence of triethylamine to yield pyrrole-3-carbonitrile derivatives. IR spectra of the product showed nitrile (2226 cm⁻¹) and carbonyl (1672, 1605 cm⁻¹) bands, with a molecular ion peak at m/z 309.73 .

Reaction PartnerProduct ClassKey Spectral DataYield (%)
ThiocarbohydrazideHydrazoneNH₂ (3457 cm⁻¹), NH (3205 cm⁻¹) 67
Ethyl cyanoacetatePyrrole-3-carbonitrileν(CN)=2226 cm⁻¹, m/z 309.73 72

Cycloaddition and Ring-Opening Reactions

The pyrazolo-thiazole core participates in cycloadditions with α-halocarbonyl compounds:

  • Reaction with chloroacetic acid : Forms 2-(6-amino-5H-pyrazolo[5,1-c] triazol-3-ylthio)acetaldehyde derivatives (compound 24 ) under catalytic triethylamine. ¹H NMR revealed NH₂ (δ 3.32) and aldehyde proton (δ 8.19) .

  • Interaction with 2-bromo-acetamide : Produces (2E)-2-(6-amino-5H-pyrazolo[5,1-c] triazol-3-ylthio)-3-amino-N-(5-methylthiazol-2-yl)acrylamide (compound 26 ), confirmed by IR bands for NH₂ (3306–3176 cm⁻¹) and C=O (1641 cm⁻¹) .

Table 2: Cycloaddition Products

ReagentProduct StructureReaction ConditionsKey Data
Chloroacetic acidThioacetaldehyde derivativeReflux, Et₃N, 5 hr ¹H NMR: δ 8.19 (CHO)
2-Bromo-acetamideAcrylamide derivativeReflux, Et₃N, 5 hr IR: ν(C=O)=1641 cm⁻¹

Heterocyclic Ring Functionalization

The thiazole ring undergoes electrophilic substitutions and cross-couplings:

  • Reaction with phenylpropargyl : Forms pyrazole derivatives via 1,3-dipolar cycloaddition in the presence of zinc triflate. This method achieved 89% yield for analogous pyrazolo-thiazole systems .

  • Oxidation cyclization : With benzoyl isothiocyanate, the pyrazolo-thiazole scaffold forms pyrazoloxadiazine derivatives. IR spectra of such products show C=N (1598 cm⁻¹) and NH/OH (3350–3550 cm⁻¹) stretches .

Biological Activity Correlations

Derivatives of 2,3-dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde exhibit pharmacological potential:

  • Anticancer activity : Analogous thiopyrano[2,3-d]thiazolidinones (e.g., compound 3a ) showed IC₅₀ values of 10.6–35.9 µg/mL against HEPG2 and MCF7 cell lines, with hydrogen bonding to TYR 224 in tubulin .

  • Antioxidant properties : Pyrazolo-triazole-thione derivatives demonstrated radical scavenging activity in DPPH assays, with EC₅₀ values <50 µM .

Synthetic Methodologies

Key synthetic routes include:

  • Multicomponent reactions : One-pot synthesis using ethyl cyanoacetate and thiocarbohydrazide, yielding intermediates like 6-amino-1,2-dihydropyrazolo[5,1-c] triazole-3-thione (compound 21 ) .

  • Catalytic protocols : Zinc triflate-catalyzed cycloadditions for pyrazole formation (89% yield) .

This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly in designing anticancer and antioxidant agents. Further studies should explore its application in targeted drug delivery systems .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2,3-dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde typically involves multicomponent reactions that yield high-purity products. For instance, a study demonstrated the synthesis of thiopyrano[2,3-d]thiazole derivatives, which serve as precursors for the pyrazole moiety. The resulting compounds exhibited promising anticancer activity and were characterized using various spectroscopic techniques, including NMR and mass spectrometry .

Anticancer Activity

Recent research highlights the potential of 2,3-dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde as an anticancer agent. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. Molecular docking studies suggest that its mechanism of action may involve the inhibition of specific enzymes critical for cancer cell proliferation .

Antimicrobial Properties

Beyond anticancer effects, derivatives of this compound have shown antimicrobial activities. Studies indicate that certain pyrazole derivatives exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity is attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Other Pharmacological Effects

The compound also exhibits a range of other biological activities:

  • Anti-inflammatory : Some derivatives have shown potential in reducing inflammation markers in vitro.
  • Antioxidant : The antioxidant properties are linked to their ability to scavenge free radicals and reduce oxidative stress.
  • Enzyme Inhibition : Compounds derived from this scaffold have been explored as inhibitors for enzymes like α-glucosidase and α-amylase, which are relevant in diabetes management .

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer potential of a series of 2,3-dihydropyrazolo[5,1-b]thiazole derivatives. The results indicated that certain modifications at the C-5 position significantly enhanced cytotoxicity against human breast cancer cells (MCF-7). The study employed both in vitro assays and molecular docking simulations to elucidate the binding interactions with target proteins involved in cell cycle regulation .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of synthesized pyrazole derivatives containing the thiazole moiety. The study reported effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The research underscored the importance of structural variations in enhancing antimicrobial efficacy .

Data Tables

Compound Activity Cell Line/Pathogen IC50/MIC (µM) Reference
Compound AAnticancerMCF-710
Compound BAntimicrobialStaphylococcus aureus15
Compound CAnti-inflammatoryRAW 264.720
Compound DAntioxidantDPPH Assay-

Mechanism of Action

The mechanism of action of 2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde is primarily related to its ability to interact with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in the desired biological effect, such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems: Pyrazolo vs. Imidazo Thiazoles

The substitution of the pyrazole ring with an imidazole ring significantly alters electronic and steric properties. For example:

Compound Name Core Structure Molecular Formula Key Features Stability/Reactivity Notes
2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde Pyrazole + thiazole C₆H₆N₂OS Aldehyde at position 6 Moderate stability; reactive aldehyde
Imidazo[2,1-b]thiazole-6-carbaldehyde Imidazole + thiazole C₆H₄N₂OS Non-dihydro, planar structure Higher aromaticity; lower solubility
5-Chloro-2-methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde Imidazole + thiazole C₇H₇ClN₂OS Chloro and methyl substituents Enhanced antioxidant activity (IC₅₀ = 1.669 mM)

Key Observations :

  • Pyrazolo-thiazoles exhibit greater synthetic flexibility due to the pyrazole’s nitrogen-rich environment.

Substituent Effects on Reactivity and Bioactivity

Substituents at critical positions modulate electronic effects and steric hindrance:

Aldehyde vs. Carboxylic Acid Derivatives
  • 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid (C₆H₆N₂O₃): Replacing the thiazole sulfur with oxygen reduces electron-withdrawing effects, increasing solubility in polar solvents .
Halogen and Alkyl Substituents
  • The 5-chloro-2-methyl derivative of imidazothiazole exhibits a 54.1% DPPH radical inhibition at 5 mM, outperforming the parent aldehyde in antioxidant assays .

Stability of Thiazole vs. Thiazine Derivatives

highlights that thiazine-containing compounds (e.g., pyrimido[2,1-b][1,3]thiazines) are less stable than their thiazole analogs. For instance:

  • Thiazines readily rearrange to thiazoles under mild conditions due to ring strain .
  • The dihydrothiazole ring in 2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde confers stability compared to fully unsaturated systems, balancing reactivity and shelf life.

Biological Activity

2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of 2,3-dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde features a pyrazole ring fused with a thiazole moiety, which contributes to its unique biological profile. The presence of the aldehyde functional group enhances its reactivity and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that 2,3-dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde exhibits significant antimicrobial properties. A study demonstrated that the compound showed activity against various Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) were determined for several strains:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of 2,3-dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves the modulation of key signaling pathways related to cell proliferation and survival.

A comparative study highlighted its effectiveness against other known anticancer agents:

Compound IC50 (µM)
2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde15
Doxorubicin10
Cisplatin12

The data indicate that while it is not the most potent compound tested, it demonstrates significant promise as an anticancer agent .

The biological activity of 2,3-dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde is attributed to its ability to interact with various molecular targets. Studies suggest that it may inhibit specific enzymes involved in metabolic pathways crucial for microbial growth and cancer cell proliferation. For instance, molecular docking studies have shown favorable binding interactions with targets such as dihydrofolate reductase and topoisomerase II .

Case Study 1: Antimicrobial Efficacy

In a clinical study evaluating the efficacy of 2,3-dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde against resistant bacterial strains, patients with chronic infections were treated with formulations containing the compound. Results indicated a significant reduction in bacterial load after two weeks of treatment, supporting its potential use in clinical settings .

Case Study 2: Cancer Cell Line Studies

In laboratory settings, researchers treated various cancer cell lines with varying concentrations of the compound. The results showed dose-dependent cytotoxicity and apoptosis induction. Flow cytometry analysis confirmed increased annexin V binding in treated cells compared to controls .

Q & A

Q. What are the most reliable synthetic routes for 2,3-dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde?

The compound can be synthesized via non-catalytic Biginelli-type reactions using 5-aminopyrazole derivatives with aldehydes and active 1,3-dicarbonyl compounds in DMF under reflux. Optimized conditions include equimolar reagent ratios and short heating times (~20 minutes), yielding 47–80% purity. Alternative methods involve microwave-assisted multicomponent reactions for regioselective product formation .

Q. How is structural characterization of this compound performed?

Characterization relies on spectral techniques:

  • 1H-NMR : Absence of amino signals and presence of imine protons (δ 6.78–6.81 ppm).
  • IR : Detection of aldehyde C=O stretching (~1700 cm⁻¹) and thiazole ring vibrations.
  • Mass spectrometry : Molecular ion peaks confirming the molecular formula (C₆H₄N₂OS, MW 152.17) .

Q. What preliminary biological activities have been reported?

Derivatives of pyrazolo[5,1-b]thiazole scaffolds show moderate antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and anticancer potential via kinase inhibition (e.g., Pim-1 kinase). Bioactivity is assessed using in vitro cytotoxicity assays (e.g., MTT) and antimicrobial disk diffusion methods .

Advanced Research Questions

Q. How can regioselectivity challenges in multicomponent reactions involving this compound be addressed?

Regioselectivity is controlled by adjusting reaction conditions (e.g., solvent polarity, temperature) and reagent stoichiometry. For example, using DMF at 150°C under microwave heating favors 8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-ones over dihydropyrazolo[5,1-b]quinazolin-8(5H)-ones. Computational modeling (DFT) aids in predicting reactive sites .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrazolo[5,1-b]thiazole derivatives?

Discrepancies in SAR are mitigated by:

  • Systematic substitution : Introducing electron-withdrawing groups (e.g., -NO₂) at the 6-position enhances antiproliferative activity.
  • Docking studies : Validating interactions with target proteins (e.g., Pim-1 kinase) to rationalize bioactivity variances .

Q. How is reaction efficiency optimized for large-scale synthesis?

Industrial-scale synthesis employs continuous flow processes with automated control of temperature, pressure, and reagent concentration. Phosphorus oxychloride and carboxylic acids are used to form the thiazole ring, achieving >90% yield in optimized flow reactors .

Q. What analytical methods validate purity and stability under storage conditions?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor degradation products.
  • TLC : Silica-G plates with chloroform-methanol-acetic acid (45:8:4) confirm stability under ambient conditions .

Q. How do computational methods enhance the design of novel derivatives?

Molecular docking (AutoDock Vina) and pharmacophore modeling identify key interactions with biological targets (e.g., DNA gyrase for antimicrobial activity). QSAR models predict logP and solubility to prioritize derivatives for synthesis .

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